D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate

Catalog No.
S6647892
CAS No.
4079-62-3
M.F
C25H27NO7S
M. Wt
485.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonat...

CAS Number

4079-62-3

Product Name

D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate

IUPAC Name

dibenzyl 2-aminobutanedioate;4-methylbenzenesulfonic acid

Molecular Formula

C25H27NO7S

Molecular Weight

485.6 g/mol

InChI

InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)

InChI Key

HLMUYZYLPUHSNV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N

D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is a chemical compound characterized by the molecular formula C25H27NO7S and a molecular weight of approximately 485.555 g/mol. This compound consists of D,L-aspartic acid, a non-essential amino acid, esterified with benzyl groups and combined with p-toluenesulfonate, which enhances its solubility and stability in various applications. It is primarily utilized in biochemical research, particularly in proteomics, due to its ability to serve as a building block for more complex molecules .

D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate does not possess inherent biological activity. Its primary function is as a building block for peptide synthesis. The controlled reactivity of the protected amino group and the activated carboxylic ester group allow for selective incorporation of the aspartic acid moiety into a desired peptide sequence [, ].

The chemical reactivity of D,L-aspartic acid dibenzyl ester-p-toluenesulfonate can be attributed to the presence of functional groups that allow for various reactions:

  • Esterification: The compound can undergo hydrolysis in the presence of water or acidic conditions, reverting to D,L-aspartic acid and dibenzyl alcohol.
  • Nucleophilic Substitution: The p-toluenesulfonate moiety can participate in nucleophilic substitution reactions, making it useful in synthesizing other derivatives.
  • Decarboxylation: Under certain conditions, D,L-aspartic acid derivatives can undergo decarboxylation, which may lead to the formation of other amino acids or bioactive compounds .

D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate exhibits several biological activities:

  • Neurotransmitter Role: As a derivative of aspartic acid, it may influence neurotransmission and has been studied for its potential role in synaptic plasticity.
  • Inhibition Studies: Research indicates that derivatives of this compound may inhibit certain enzymes, suggesting potential therapeutic applications in metabolic disorders .
  • Cytotoxicity: Certain studies have explored its cytotoxic effects on cancer cells, indicating potential applications in oncology .

The synthesis of D,L-aspartic acid dibenzyl ester-p-toluenesulfonate typically involves several steps:

  • Esterification: D,L-aspartic acid is reacted with benzyl alcohol in the presence of an acid catalyst to form dibenzyl aspartate.
  • Formation of Sulfonate Salt: The dibenzyl aspartate is then treated with p-toluenesulfonic acid to yield the final compound.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired purity level .

D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate has various applications:

  • Biochemical Research: It serves as a reagent for synthesizing peptides and studying protein interactions.
  • Pharmaceutical Development: Due to its biological activity, it is explored for developing new drugs targeting neurological and metabolic conditions.
  • Material Science: Its unique properties make it suitable for creating novel materials with specific functionalities .

Interaction studies involving D,L-aspartic acid dibenzyl ester-p-toluenesulfonate focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigations have shown that it can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Studies are ongoing to determine its interaction with neurotransmitter receptors, which could elucidate its role in neuropharmacology .
  • Protein Binding Assays: These assays help understand how this compound interacts with proteins, potentially influencing their function.

D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate shares structural similarities with various compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameSimilaritiesUnique Features
L-Aspartic Acid Dibenzyl EsterContains aspartic acid and benzyl estersPrimarily used in peptide synthesis
D-Aspartic Acid Dibenzyl EsterContains aspartic acid and benzyl estersStudied for its role in testosterone synthesis
1,4-Dibenzyl L-Aspartate p-ToluenesulfonateSimilar ester structureFocused on material science applications

D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is unique due to its dual stereochemistry (D,L) and the incorporation of p-toluenesulfonate, which enhances its solubility and reactivity compared to other derivatives .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

485.15082337 g/mol

Monoisotopic Mass

485.15082337 g/mol

Heavy Atom Count

34

Dates

Modify: 2023-11-23

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